3-Amino-1-fluorocyclohexanecarboxylic acid
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Overview
Description
3-Amino-1-fluorocyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-fluorocyclohexanecarboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through reductive amination, while the carboxylic acid group can be added via carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-fluorocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
3-Amino-1-fluorocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1-fluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-fluorocyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.
3-Aminocyclohexanecarboxylic acid: Lacks the fluorine atom.
3-Fluorocyclohexanecarboxylic acid: Lacks the amino group.
Uniqueness
3-Amino-1-fluorocyclohexanecarboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H12FNO2 |
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Molecular Weight |
161.17 g/mol |
IUPAC Name |
3-amino-1-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-2-5(9)4-7/h5H,1-4,9H2,(H,10,11) |
InChI Key |
IXRFMWUWIIPPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)F)N |
Origin of Product |
United States |
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